molecular formula C8H10OS B13614122 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13614122
M. Wt: 154.23 g/mol
InChI Key: PXMSLQARAIEWHF-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-methylthiophene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other thiophene derivatives .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H10OS/c1-7-4-5-8(10-7)3-2-6-9/h2-5,9H,6H2,1H3/b3-2+

InChI Key

PXMSLQARAIEWHF-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/CO

Canonical SMILES

CC1=CC=C(S1)C=CCO

Origin of Product

United States

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